Product packaging for Cabozantinib-d4 L-Malate Salt(Cat. No.:)

Cabozantinib-d4 L-Malate Salt

Cat. No.: B1155109
M. Wt: 639.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cabozantinib-d4 L-Malate Salt is a deuterated analog of cabozantinib malate, a potent small-molecule, multi-targeted tyrosine kinase inhibitor. The parent compound, cabozantinib, is an active pharmaceutical ingredient used in approved therapies for advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer . Its mechanism of action involves the inhibition of key receptor tyrosine kinases implicated in oncogenesis, metastasis, and angiogenesis, including VEGFR2, c-Met, AXL, RET, and KIT . This deuterated salt form, where deuterium atoms replace hydrogen at four specific sites, is specifically designed for use as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary research value lies in enabling precise and accurate quantification of cabozantinib in complex biological matrices, facilitating critical pharmacokinetic, metabolism, and drug disposition studies. The malate salt formulation is consistent with the marketed drug product, Cometriq, ensuring relevance to preclinical and clinical research . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound following all applicable laboratory safety guidelines.

Properties

Molecular Formula

C₃₂H₂₆D₄FN₃O₁₀

Molecular Weight

639.62

Synonyms

N-[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide-d4 (2S)-2-Hydroxybutanedioic Acid;  Cabozantini-d4 S-Malate;  XL 184-d4; 

Origin of Product

United States

Contextualizing Deuterated Analogs in Pharmacological Research

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a technique increasingly employed in drug discovery and development. nih.gov This subtle molecular modification, known as deuteration, can significantly impact a compound's metabolic profile without altering its fundamental biological activity. nih.govaquigenbio.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. ijeat.org This "kinetic isotope effect" can slow down the rate of drug metabolism, potentially leading to a longer half-life and increased drug exposure in the body. ijeat.org

In the context of pharmacological research, deuterated compounds serve several key purposes:

Metabolic Studies: By incorporating deuterium into a drug molecule, researchers can more easily track its metabolic fate, identify its metabolites, and understand the mechanisms of its breakdown. aquigenbio.com

Pharmacokinetic Analysis: Deuterated analogs are invaluable as tracers to precisely measure a drug's absorption, distribution, metabolism, and excretion (ADME) properties. aquigenbio.com This information is crucial for optimizing dosing regimens and improving drug safety profiles. aquigenbio.com

Internal Standards: In analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are considered the gold standard for use as internal standards. veeprho.comscielo.br Their similar chemical and physical properties to the analyte of interest, but distinct mass, allow for highly accurate quantification in complex biological matrices like plasma. veeprho.comscielo.br

Significance of L Malate Salt Form in Research Applications

The formulation of a drug as a salt is a common strategy in pharmaceutical development to enhance its physicochemical properties. bjcardio.co.uknih.gov The choice of the salt form, or counter-ion, can significantly influence a drug's solubility, stability, and bioavailability. bjcardio.co.uknih.gov

L-malic acid, the naturally occurring form of malic acid, is an organic dicarboxylic acid that plays a role in the citric acid cycle, a key energy-producing process in the body. ncats.io As a counter-ion in pharmaceutical salts, L-malate can offer several advantages:

Improved Solubility: For poorly soluble drugs, forming an L-malate salt can enhance their solubility in aqueous solutions, which is critical for both research applications and potential therapeutic efficacy. bjcardio.co.ukacs.org

Enhanced Stability: The L-malate salt form can improve the chemical and physical stability of a drug, preventing degradation and ensuring a longer shelf-life. acs.orggoogle.com For instance, the (L)-malate salt of N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (a compound related to cabozantinib) demonstrated superior stability at elevated temperatures and humidity compared to other salt forms. google.com

Favorable Physicochemical Properties: The selection of a salt form is a careful balancing act. The L-malate salt of the aforementioned compound showed a desirable combination of stability and low moisture sensitivity, making it a preferred choice for development. google.com

Overview of Cabozantinib D4 L Malate Salt S Role in Preclinical and Analytical Studies

Isotopic Labeling Strategy: Deuteration at the Phenyl Ring (d4)

Isotopic Labeling Strategy: Deuteration at the Phenyl Ring (d4)

The strategic placement of deuterium (B1214612) atoms on a drug molecule, a process known as deuteration, is a key technique in pharmaceutical research. nih.govmusechem.comclearsynth.com This modification involves replacing hydrogen with its stable, heavier isotope, deuterium. clearsynth.com While chemically similar to hydrogen, deuterium's greater mass can lead to a stronger chemical bond (the kinetic isotope effect), which can influence the molecule's metabolic stability. musechem.com

Rationale for Deuteration in Drug Discovery and Development Research:

The primary rationale for deuterating drug candidates is to improve their pharmacokinetic properties. nih.govmusechem.com By selectively replacing hydrogen atoms at sites vulnerable to metabolic breakdown, researchers can slow down the rate of metabolism. nih.gov This can lead to several potential benefits in a research context:

Enhanced Metabolic Stability: Deuteration can make a drug more resistant to metabolic degradation, which can be studied to understand its metabolic pathways. musechem.comclearsynth.com

Improved Pharmacokinetic Profile: A slower metabolism can lead to a longer half-life and more consistent exposure in preclinical studies, aiding in the evaluation of a compound's efficacy and target engagement. nih.gov

Internal Standards for Analytical Studies: Deuterated compounds like this compound are invaluable as internal standards in mass spectrometry-based bioanalysis. musechem.comacs.org Their distinct mass allows for precise quantification of the non-labeled drug in complex biological samples like plasma or urine. musechem.comnih.gov This is crucial for accurate pharmacokinetic and pharmacodynamic modeling during drug development.

Spectroscopic Signatures of Deuterated Cabozantinib for Research Authentication (e.g., NMR, MS)

The successful synthesis and purity of this compound are confirmed using various spectroscopic techniques. These methods provide a unique "fingerprint" of the molecule, ensuring its identity and integrity for research purposes.

Mass Spectrometry (MS): This technique is fundamental for confirming the incorporation of deuterium. The molecular weight of this compound is approximately 639.62 g/mol , which is higher than the non-deuterated form (approximately 635.59 g/mol ) due to the four deuterium atoms. cymitquimica.comclearsynth.comscbt.comlgcstandards.com High-resolution mass spectrometry can precisely measure this mass difference, confirming the d4 labeling. nih.gov Mass spectrometry is also a key tool in metabolism studies, where the mass difference allows for the easy tracking and identification of the drug and its metabolites. nih.govhwb.gov.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for structural elucidation. In the ¹H NMR spectrum of Cabozantinib-d4, the signals corresponding to the protons on the phenyl ring would be absent or significantly reduced, providing direct evidence of deuteration at the intended positions. hwb.gov.in Furthermore, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei.

L-Malate Salt Formation in Research Context

Cabozantinib is formulated as a malate (B86768) salt to enhance its properties for research and potential therapeutic use. google.com The specific salt form is the (S)-malate, also referred to as the L-malate salt. nih.govebi.ac.uklgcstandards.com

Chirality of the L-Malate Counterion and its Implications for Salt Properties

The L-malate counterion is chiral, meaning it exists in a specific three-dimensional form that is non-superimposable on its mirror image (D-malate). The use of the L-isomer can have significant implications for the physicochemical properties of the resulting salt. google.com The specific stereochemistry of the counterion can influence the crystal packing and intermolecular interactions within the solid state. This, in turn, can affect properties such as solubility, dissolution rate, and stability of the salt form. The choice of the L-malate salt for cabozantinib was likely the result of careful screening to identify a salt form with optimal characteristics for development. google.com

Crystalline and Amorphous Forms: Relevance to Analytical Standards and Research Material Stability

Solid materials can exist in either highly ordered crystalline forms or disordered amorphous forms. google.com For a research compound like Cabozantinib L-Malate, both forms are relevant.

Crystalline Forms: Crystalline materials have a well-defined, repeating three-dimensional structure. google.com Different crystalline forms of the same compound are known as polymorphs. For Cabozantinib (L)-malate, at least two crystalline polymorphs, designated N-1 and N-2, have been identified. google.comformulationdiary.com The N-2 form was selected for commercial development. google.comformulationdiary.com Crystalline forms are generally more stable than their amorphous counterparts. epo.org For use as an analytical standard, a well-characterized, stable crystalline form is preferred to ensure consistency and accuracy in analytical measurements.

Amorphous Form: The amorphous form of Cabozantinib (L)-malate lacks long-range molecular order. epo.org Amorphous materials often exhibit higher aqueous solubility compared to their crystalline counterparts. epo.orgnih.gov However, they are also typically less stable and can have a tendency to convert to a more stable crystalline form over time, which can impact the reproducibility of research experiments. epo.org The stability of research materials is crucial, and degradation has been noted under heat, oxidative, and basic conditions for cabozantinib. formulationdiary.com

Solid-State Characterization Methodologies (e.g., X-ray Powder Diffraction, Differential Scanning Calorimetry) for Research Batches

To ensure the quality and consistency of research batches of this compound, several solid-state characterization techniques are employed.

X-ray Powder Diffraction (XRPD): XRPD is a primary technique used to identify the solid form of a compound. frontiersin.orgresearchgate.net Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. researchgate.net For example, the N-2 crystalline form of cabozantinib (L)-malate is characterized by specific peaks in its XRPD pattern at 2-theta angles of approximately 6.4°, 9.1°, 12.0°, and 12.8°, among others. google.com This technique is essential for confirming the polymorphic form of a research batch and detecting any potential form changes.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.gov This technique is used to determine the melting point and other thermal events, such as glass transitions or crystallization events. nih.govmdpi.com For instance, a novel crystalline form of cabozantinib (S)-malate, designated as Form CSI, exhibits an endothermic peak at around 114°C in its DSC curve. google.com DSC provides valuable information about the thermal stability and purity of the research material.

Synthetic Pathways for Cabozantinib and its Deuterated Analogs in Research Settings

The synthesis of cabozantinib and its deuterated isotopologues for research applications involves multi-step chemical processes. These pathways are designed to produce high-purity compounds suitable for various research and analytical purposes. The incorporation of deuterium into the cabozantinib molecule is a critical aspect for its use in pharmacokinetic and metabolic studies.

Synthetic Route Design for Deuterium Incorporation

The introduction of deuterium into the cabozantinib structure can be strategically achieved at different positions within the molecule, such as the cyclopropane (B1198618) ring or the fluorophenyl moiety. The choice of deuteration site depends on the intended research application, often aiming to label a metabolically stable position.

One common approach for synthesizing deuterated compounds is through H-D exchange reactions catalyzed by metals like palladium. nih.govnih.gov In the context of cabozantinib, this could involve the use of deuterated starting materials or the exchange of hydrogen for deuterium in a late-stage intermediate. For instance, to produce Cabozantinib-d4 with deuterium on the cyclopropane ring, a deuterated cyclopropane-1,1-dicarboxylic acid derivative could be employed as a key building block. The chemical name for this isotopologue is N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-d4-1,1-dicarboxamide. simsonpharma.com

Alternatively, if the deuterium labeling is desired on the fluorophenyl ring, a deuterated 4-fluoroaniline (B128567) could be used as a starting material. This would result in a compound such as 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide. nih.gov The synthesis of such deuterated precursors often involves metal-catalyzed H-D exchange reactions in the presence of a deuterium source like D₂O. nih.govnih.gov

The general synthetic strategy for cabozantinib involves the coupling of two key fragments: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and a derivative of 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid. researchgate.net The deuterated version of either of these fragments can be introduced into the synthetic sequence to yield the final deuterated cabozantinib molecule.

Table 1: Key Intermediates in the Synthesis of Cabozantinib and its Deuterated Analogs

IntermediateRole in Synthesis
4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineThe quinoline (B57606) core of the cabozantinib molecule.
1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acidProvides the cyclopropane-dicarboxamide moiety.
Deuterated 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acidUsed to introduce deuterium into the cyclopropane ring.
Deuterated 4-fluoroanilineUsed to introduce deuterium into the fluorophenyl ring.

Synthesis of Cabozantinib L-Malate Salt for Research-Grade Materials

The final step in the preparation of research-grade this compound is the formation of the L-malate salt from the free base of cabozantinib or its deuterated analog. This process is crucial for obtaining a stable, crystalline solid with well-defined physicochemical properties suitable for research and formulation development. rsc.org

The synthesis of the L-malate salt is typically achieved by reacting the cabozantinib free base with L-malic acid in an appropriate solvent system. google.comgoogle.com For example, cabozantinib can be dissolved in a solvent like tetrahydrofuran (B95107) (THF) or 2-butanone, heated, and then treated with a solution of L-malic acid. google.com Upon cooling, the Cabozantinib L-Malate salt precipitates out of the solution and can be isolated by filtration, washed, and dried to yield a high-purity product.

The molar ratio of cabozantinib to L-malic acid is a critical parameter in the salt formation process and is typically controlled to be around 1:1. google.comgoogle.com The choice of solvent and the temperature profile of the crystallization process are also important factors that influence the yield and purity of the final product. Various organic solvents such as n-butanol, acetone, and methanol (B129727) can be used in the purification and crystallization steps to obtain research-grade material. google.comchemicalbook.com

Table 2: Reagents and Solvents for the Synthesis of Cabozantinib L-Malate Salt

Reagent/SolventFunction
Cabozantinib (or Cabozantinib-d4) free baseThe active pharmaceutical ingredient.
L-Malic AcidThe counter-ion for salt formation.
Tetrahydrofuran (THF)A common solvent for the salt formation reaction. google.com
2-ButanoneAn alternative solvent for the salt formation reaction. google.com
n-ButanolUsed in purification and crystallization. chemicalbook.com
AcetoneUsed as an anti-solvent or in co-solvent systems for crystallization. google.com
MethanolUsed in co-solvent systems for crystallization.

The resulting this compound is a stable, isotopically labeled compound that serves as an essential internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS). veeprho.comcymitquimica.com Its use allows for accurate quantification of cabozantinib in biological matrices during preclinical and clinical research.

Quantitative Bioanalytical Method Development in Preclinical Matrices.scispace.compensoft.net

The quantification of cabozantinib in preclinical biological samples, such as plasma, necessitates the development of highly selective and sensitive bioanalytical methods. scispace.comresearchgate.net LC-MS/MS has emerged as the gold standard for this purpose, offering superior specificity and lower limits of quantification compared to other analytical techniques. pensoft.netfrontiersin.org The development process involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure reliable and reproducible results. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification.scispace.compensoft.netjrtdd.com

LC-MS/MS methods provide the necessary sensitivity and specificity for quantifying low concentrations of cabozantinib in complex biological samples. researchgate.netscielo.br This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of tandem mass spectrometry. frontiersin.org

Effective chromatographic separation is crucial to resolve cabozantinib and its metabolites from endogenous matrix components, thereby minimizing interference. frontiersin.org Optimization involves the careful selection of the stationary phase (column), mobile phase composition, and elution technique (isocratic or gradient). frontiersin.orgscielo.br

Several studies have focused on optimizing these conditions. For instance, various reversed-phase columns, such as the Xbridge C18 and Synergi Polar-RP, have been successfully employed. jrtdd.comscielo.brnih.gov Mobile phases typically consist of an organic solvent like acetonitrile (B52724) or methanol and an aqueous component containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. frontiersin.orgscielo.brnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all analytes and a total shorter run time. frontiersin.orgnih.gov These optimized conditions are designed to provide sharp, symmetrical peaks for both cabozantinib and its deuterated internal standard, which is essential for accurate quantification. scielo.br

For detection, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. pensoft.net Electrospray ionization (ESI) in the positive ion mode is consistently reported as the preferred method for ionizing cabozantinib and Cabozantinib-d4, as it yields a strong protonated molecular ion [M+H]+. pensoft.netscielo.br

In MRM, the first quadrupole isolates the precursor ion (the [M+H]+ of the analyte), which is then fragmented in the collision cell. The second quadrupole isolates a specific product ion, and only this transition is monitored. This process drastically reduces background noise. The specific precursor-to-product ion transitions are unique to the analyte and its internal standard, ensuring highly specific quantification. scielo.br

Role of this compound as an Internal Standard.scispace.compensoft.netscielo.br

The use of a stable isotope-labeled internal standard (SIL-IS), such as Cabozantinib-d4, is the most effective way to ensure the reliability of LC-MS/MS bioanalytical data. scielo.br A SIL-IS has nearly identical physicochemical properties to the analyte, but a different mass due to the incorporation of heavy isotopes (in this case, deuterium). nih.govchromatographyonline.com

Biological matrices like plasma are complex mixtures that can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. chromatographyonline.com This phenomenon, known as the matrix effect, can significantly impact the accuracy of quantification. nih.govchromatographyonline.com Because Cabozantinib-d4 has the same chemical structure and chromatographic behavior as cabozantinib, it co-elutes from the LC column and experiences the exact same matrix effects. scielo.brchromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by ion suppression or enhancement is effectively normalized, leading to a more accurate and reliable measurement. scispace.com Studies have shown that while significant matrix effects ranging from -41.2% to -47.5% can occur, the use of Cabozantinib-d4 adequately corrects for this variability. nih.gov

The use of Cabozantinib-d4 as an internal standard is fundamental to achieving the high accuracy and precision required by regulatory guidelines for bioanalytical method validation. scispace.comscielo.br It corrects for variability not only in matrix effects but also during sample preparation and injection. chromatographyonline.com Validation data from multiple studies demonstrate that methods using Cabozantinib-d4 achieve excellent performance. Intra- and inter-day precision values are typically below 10%, and accuracy is within ±15% of the nominal concentration, meeting stringent regulatory requirements. scielo.brnih.gov For example, one validated method reported intra-day precision between 1.95% and 2.37% and inter-day precision from 2.93% to 9.3%. scielo.br The accuracy in the same study ranged from 99.5% to 104.8%. scispace.comscielo.br

Method Validation Parameters for Preclinical Research

Method validation ensures that an analytical procedure is suitable for its intended purpose. For preclinical studies involving Cabozantinib, this involves a series of tests to confirm the reliability of the method, often using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), where Cabozantinib-d4 serves as the internal standard (IS). scielo.brscispace.com

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response. For Cabozantinib quantification, calibration curves are constructed by analyzing samples with known concentrations. These studies consistently show a strong linear relationship across a wide range of concentrations, validated by a high correlation coefficient (r²). scielo.br

Various studies have established different linear ranges depending on the specific assay and instrumentation. For instance, a highly sensitive LC-MS/MS method demonstrated linearity over a concentration range of 5.0 to 5000.0 pg/mL in human plasma, with a correlation coefficient (r²) of ≥ 0.9994. scielo.br Another LC-MS/MS assay was linear from 50 to 5000 ng/mL. nih.gov The acceptance criteria for calibration curves typically require that the back-calculated concentrations of the standards are within ±15% of their nominal value (or ±20% for the lower limit of quantification).

Table 1: Examples of Linearity and Calibration Ranges for Cabozantinib Analysis

Analytical Method Matrix Linearity Range Correlation Coefficient (r²) Reference
LC-MS/MS Human Plasma 5.0–5000.0 pg/mL ≥ 0.9994 scielo.br
LC-MS/MS Human Plasma 50–5000 ng/mL --- nih.gov
UPLC-MS/MS --- 5–75 ng/mL 0.999 pensoft.net
LC-MS/MS Human Plasma 5-1000 ng/mL >0.99 jrtdd.com
HPLC-UV Human Plasma 0.05–5 µg/mL 0.99999 nih.gov
RP-HPLC --- 5 - 30 µg/ml 0.9998 ijpsr.com

This table is interactive. You can sort and filter the data as needed.

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comglobalresearchonline.net

For Cabozantinib, the LOQ is a critical parameter, especially for pharmacokinetic studies. It is established as the lowest point on the calibration curve, and its response should be at least five times that of a blank sample. globalresearchonline.net The precision (%CV) and accuracy at the LOQ should generally be within 20%. scispace.com

Table 2: Sensitivity Parameters for Cabozantinib Assays

Parameter Value Analytical Method Reference
LLOQ 5.0 pg/mL LC-MS/MS scielo.br
LLOQ 50 ng/mL LC-MS/MS nih.gov
LOD 1.5 ng/mL LC-MS/MS pensoft.net
LOQ 5 ng/mL LC-MS/MS pensoft.net
LOD 0.025 µg/mL HPLC-UV nih.gov
LOQ 0.05 µg/mL HPLC-UV nih.gov
LOD 0.03 µg/ml RP-HPLC ijpsr.com

This table is interactive. You can sort and filter the data as needed.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix constituents. globalresearchonline.net In the context of bioanalysis, selectivity is assessed by analyzing blank biological matrix samples from multiple sources (typically at least six) to check for interferences at the retention time of Cabozantinib and its deuterated internal standard, Cabozantinib-d4. scielo.brnih.gov

In validated methods, the response of interfering peaks in blank plasma is required to be less than 20% of the analyte area at the LLOQ and less than 5% for the internal standard. scielo.brnih.gov Studies have shown that LC-MS/MS methods utilizing Cabozantinib-d4 as an internal standard are highly selective, with no significant interfering peaks from endogenous plasma components observed. scielo.brmdpi.com This ensures that the measured concentration is solely that of Cabozantinib.

The extraction recovery of an analyte from a biological matrix is a measure of the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte from an extracted matrix sample to the response of a pure standard solution of the same concentration. scispace.com A consistent and reproducible recovery is more important than achieving 100% recovery.

Table 3: Extraction Recovery of Cabozantinib from Human Plasma

Concentration (pg/mL) Mean Recovery (%) Analytical Method Reference
15.0 89.70 LC-MS/MS scielo.br
2500.0 90.2 LC-MS/MS scielo.br
3500.0 91.2 LC-MS/MS scielo.br
LQC, MQC, HQC 101.02 - 101.24 LC-MS/MS jrtdd.com

This table is interactive. You can sort and filter the data as needed.

Stability testing is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves subjecting quality control (QC) samples to various storage and handling conditions. scielo.br For a compound to be considered stable, the measured concentration should be within ±15% of the nominal concentration. mdpi.com

Freeze-Thaw Stability : This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. Cabozantinib has been shown to be stable after three freeze-thaw cycles from -30°C or -80°C to room temperature, with accuracies ranging from 97.7% to 104.9%. scielo.brnih.gov

Long-Term Stability : This assesses the stability of the analyte when stored in a freezer for an extended period. Cabozantinib in plasma is stable for at least 3 months at -80°C and for at least 105 days at -30°C. scielo.brnih.govresearchgate.net

Bench-Top Stability : This determines the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling time in the laboratory. Cabozantinib is stable for at least 24.5 hours at room temperature. scielo.br

Autosampler Stability : This confirms that the processed samples remain stable in the autosampler. Studies show Cabozantinib is stable for up to 96 hours in the autosampler. nih.gov

Table 4: Stability of Cabozantinib in Human Plasma under Various Conditions

Stability Condition Duration Storage Temperature Accuracy/Recovery (%) Reference
Freeze-Thaw 3 Cycles -80°C to RT 97.7 to 104.9 nih.gov
Freeze-Thaw 3 Cycles -30°C to RT --- scielo.br
Long-Term 3 Months -80°C 103.4 to 111.4 nih.gov
Long-Term 105 Days -30°C 99.7 to 101.82 researchgate.net
Long-Term 1 Month -60°C Stable mdpi.com
Bench-Top 4 Hours Room Temperature 100.1 to 104.9 nih.gov
Bench-Top 24.5 Hours Room Temperature 98.0 to 99.4 scielo.br
Autosampler 96 Hours --- 96.5 to 97.2 nih.gov

This table is interactive. You can sort and filter the data as needed.

Alternative Analytical Techniques and Methodological Comparisons

While LC-MS/MS is the most common and sensitive method for Cabozantinib quantification in biological matrices, alternative techniques exist. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is another validated method. nih.govmdpi.com

Comparison of LC-MS/MS and HPLC-UV:

Sensitivity: LC-MS/MS methods offer significantly higher sensitivity. For example, an LC-MS/MS assay achieved an LLOQ of 5.0 pg/mL, whereas a typical HPLC-UV method has an LLOQ of 0.05 µg/mL (50,000 pg/mL). scielo.brnih.gov This makes LC-MS/MS more suitable for studies requiring the detection of very low concentrations.

Selectivity: The use of mass detection in MS/MS, monitoring specific precursor-to-product ion transitions, provides superior selectivity compared to UV detection. scielo.br This minimizes the risk of interference from other compounds in the matrix.

Sample Volume: HPLC-UV methods may require a larger sample volume compared to some highly sensitive LC-MS/MS assays. mdpi.com

Complexity and Cost: HPLC-UV systems are generally less complex and less expensive to operate than LC-MS/MS instruments.

Chromatographic Techniques (e.g., HPLC-UV, GC-MS) for Purity Assessment in Research Materials

The purity of research materials, particularly isotopically labeled internal standards, is paramount for the accuracy and reliability of quantitative analytical studies. This compound, the deuterated form of Cabozantinib L-Malate, serves as a critical internal standard (IS) in bioanalytical methods designed to quantify Cabozantinib in various matrices. scispace.comscielo.brresearchgate.net Its high chemical and isotopic purity is a fundamental prerequisite for developing robust and precise assays. Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are the methods of choice for confirming the purity of this research-grade material.

High-Performance Liquid Chromatography, often coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for separating and quantifying Cabozantinib and its deuterated analog. researchgate.net The use of a stable isotope-labeled internal standard like Cabozantinib-d4 is advantageous because it shares very similar physicochemical properties with the analyte (Cabozantinib), leading to almost identical behavior during sample preparation and chromatographic separation. scielo.br This co-elution ensures that any variations in sample processing or instrument response affect both the analyte and the internal standard similarly, allowing for highly accurate quantification.

The purity assessment of a this compound batch involves ensuring it is free from significant levels of unlabeled Cabozantinib and other related impurities. The presence of unlabeled Cabozantinib would artificially inflate the measured concentration of the analyte, compromising the integrity of the study. Therefore, the chromatographic methods employed are optimized for high resolution and specificity.

Detailed Research Findings

Research studies focused on quantifying Cabozantinib in biological samples provide detailed chromatographic conditions that are directly applicable to assessing the purity of this compound. Reversed-phase HPLC is the most common separation strategy. ijpsonline.com

Several studies have developed and validated LC-MS/MS methods for this purpose. scispace.comtjpr.org For instance, one method utilized an Xbridge C18 column for chromatographic separation with an isocratic mobile phase composed of 10mM ammonium formate and methanol (20:80 v/v). scielo.br This setup achieved a short run time of approximately 3 minutes, with Cabozantinib and Cabozantinib-d4 eluting at around 0.9 minutes. scielo.br Detection was performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring for a specific precursor-to-product ion transition. scispace.comscielo.br For Cabozantinib, the transition monitored is typically m/z 502.2 → 391.1, while for Cabozantinib-d4, it is m/z 506.3 → 391.2. scispace.comscielo.br

The validation of these analytical methods, performed according to regulatory guidelines, includes tests for specificity and selectivity. scispace.com These tests confirm that the method can differentiate the analyte and internal standard from any other substances present in the sample, which is the core principle of a purity assessment. scispace.com While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, it is generally not suitable for large, non-volatile, and thermally labile molecules like Cabozantinib without derivatization. Therefore, LC-based methods are exclusively employed.

The table below summarizes typical parameters from various validated LC-MS/MS methods used for the analysis of Cabozantinib, where Cabozantinib-d4 serves as the internal standard. These conditions are illustrative of the methods used to ensure the purity of the this compound research material itself.

Interactive Table: Chromatographic Conditions for Cabozantinib Analysis

ParameterMethod 1 scielo.brMethod 2 pensoft.netMethod 3 tjpr.orgMethod 4 ijpsonline.com
Technique LC-MS/MSLC-MS/MSLC-MS/MSRP-HPLC-UV
Column Xbridge C18, 50 x 4.6 mm, 5 µmX-Bridge, 2.1 x 100 mm, 3.5 µmLuna®-PFP C18, 50 x 2.0 mm, 3.0 µmX-Bridge C18, 150×4.6 mm, 3.5 µm
Mobile Phase A 10mM Ammonium formate0.2% Formic acid0.01 M Ammonium formate buffer (pH 4.1)0.1% Orthophosphoric acid in water
Mobile Phase B MethanolAcetonitrileAcetonitrileAcetonitrile
Elution Mode Isocratic (20:80 v/v)Isocratic (40:60 v/v)Isocratic (50:50 v/v)Gradient
Flow Rate 0.7 mL/min0.12 mL/min0.3 mL/min1.0 mL/min
Retention Time (Cabozantinib) ~0.9 min1.35 minNot specified4.15 min
Retention Time (Cabozantinib-d4) ~0.9 minNot specifiedNot specifiedNot applicable
Detector MS/MS (MRM)MS/MS (MRM)MS/MS (MRM)UV at 216 nm
m/z (Cabozantinib) 502.2 → 391.1502.2 > 323Not specifiedNot applicable
m/z (Cabozantinib-d4) 506.3 → 391.2Not specifiedNot specifiedNot applicable

Preclinical Pharmacokinetic and Metabolic Research Utilizing Deuterated Cabozantinib

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vivo Animal Models

Preclinical ADME studies in various animal species are fundamental to predicting the pharmacokinetic behavior of a drug in humans. These studies for cabozantinib (B823) have established a foundational understanding of its systemic journey.

Investigations in Sprague-Dawley rats have been central to characterizing the systemic exposure of cabozantinib. Following oral administration, the absolute bioavailability was determined to be 25.6 ± 8.3%. nih.gov The compound exhibits a slow elimination rate in rats, with a half-life (t1/2) exceeding 10 hours. nih.gov A key factor influencing its distribution and retention is high plasma protein binding, which was found to be greater than 99% in mice and rats. tga.gov.au The volume of distribution (Vd) in these rodent models was relatively small, ranging from 0.4 to 0.93 L/kg, which is comparable to the total body water. tga.gov.au

Table 1: Pharmacokinetic Parameters of Cabozantinib in Preclinical Species

Parameter Value Species
Absolute Bioavailability 25.6 ± 8.3% Rat
Half-life (t1/2) > 10 hours Rat
Plasma Protein Binding > 99% Mouse, Rat

Tissue distribution studies in rats reveal where the drug accumulates after absorption. Following administration, the highest concentrations of cabozantinib were found in the liver, followed by the lung, kidney, spleen, and heart. nih.gov Beyond the primary organs of metabolism and excretion, relatively high exposures were also noted in the adrenal glands, Harderian glands, and the uveal tract of the eye. tga.gov.au Despite this broad distribution, the compound showed minimal penetration of the blood-brain barrier. tga.gov.au

Table 2: Cabozantinib Tissue Concentration Distribution in Rats

Tissue Relative Concentration
Liver Highest
Lung High
Kidney Moderate
Spleen Moderate
Heart Low
Adrenal Glands High Exposure
Uveal Tract High Exposure

The use of deuterated standards like Cabozantinib-d4 is instrumental in metabolic pathway elucidation. The stable isotope label allows researchers to distinguish the drug and its metabolites from endogenous compounds in mass spectrometry analyses, providing clear metabolic profiles. Studies have shown that the metabolism of cabozantinib is generally similar across rats, dogs, and humans. tga.gov.au The primary metabolic transformations identified include oxidative defluorination, hydroxylation, amide hydrolysis, O-dealkylation, N-oxygenation, demethylation, and glucuronidation. nih.gov

Through meticulous analysis, several key metabolites have been identified in preclinical models. tga.gov.au These include:

EXEL-5162: Formed via N-oxidation.

EXEL-1646: A monohydroxy sulfate (B86663) conjugate.

EXEL-5366: An amide cleavage product.

EXEL-1644: The sulfated form of the desmethyl amide cleavage product. tga.gov.au

Other major metabolites observed across species include products of oxidative defluorination, demethylation, and hydroxylation. nih.gov The metabolite EXEL-1644, the 6-desmethyl amide cleavage product sulfate, is a major circulating metabolite alongside the monohydroxy sulfate (EXEL-1646) and N-oxide (EXEL-5162) forms. sigmaaldrich.com

The enzymatic processes driving cabozantinib's metabolism have been extensively studied. In vitro studies using liver microsomes and recombinant enzymes have demonstrated a significant role for the cytochrome P450 (CYP) system. tga.gov.aunih.gov Specifically, CYP3A4 has been identified as the primary enzyme responsible for the oxidative metabolism of cabozantinib. tga.gov.aunih.govmdpi.com The activity of CYP3A4 in metabolizing cabozantinib is further stimulated by cytochrome b5. mdpi.com In addition to oxidation, phase II conjugation reactions, including sulfation and glucuronidation, are involved in its biotransformation, pointing to the roles of sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). tga.gov.au

Mass balance studies, often conducted with a radiolabeled form of the drug, are performed to understand the routes and extent of excretion. While specific animal mass balance data is detailed in regulatory submissions, human studies provide a strong indication of the expected excretion pathways observed in preclinical models. Following a single oral dose in humans, approximately 81% of the total administered radioactivity was recovered over 48 days. sigmaaldrich.com The primary route of elimination was via the feces, accounting for about 54% of the dose, with an additional 27% excreted in the urine. sigmaaldrich.comeuropa.eu This suggests that cabozantinib and its metabolites are cleared through both hepatobiliary and renal pathways.

Table 3: Compound Names

Compound Name Description
Cabozantinib Parent drug
Cabozantinib-d4 L-Malate Salt Deuterated internal standard
EXEL-5162 Cabozantinib N-oxide metabolite
EXEL-1646 Monohydroxy sulfate metabolite
EXEL-5366 Amide cleavage product metabolite

Metabolic Pathway Elucidation via Deuteration and Mass Spectrometry

Preclinical Pharmacokinetic Modeling and Simulation

The preclinical assessment of drug candidates is a critical phase in pharmaceutical development, providing essential insights into a compound's behavior before human trials. For deuterated compounds like this compound, pharmacokinetic modeling and simulation are invaluable tools. These computational techniques allow researchers to predict and understand the absorption, distribution, metabolism, and excretion (ADME) properties of the deuterated drug, and how they may differ from its non-deuterated counterpart. By leveraging data from in vitro and in vivo preclinical studies, these models can simulate the drug's concentration-time profile in various biological matrices, offering a deeper understanding of its disposition. This is particularly important for deuterated compounds, where alterations in metabolic pathways can significantly impact pharmacokinetic parameters.

Population pharmacokinetic (PopPK) modeling is a statistical method used to characterize the pharmacokinetics of a drug in a population and to identify the sources of variability in drug concentrations among individuals. In the preclinical setting, PopPK models are developed using data from animal cohorts, such as rodents and non-rodents, to provide a comprehensive understanding of a drug's behavior.

While specific PopPK models for this compound are not extensively detailed in publicly available literature, the established models for non-deuterated Cabozantinib serve as a foundational framework. For instance, a two-compartment disposition model with dual first- and zero-order absorption processes and first-order elimination has been used to characterize the pharmacokinetics of Cabozantinib in various preclinical and clinical settings. nih.govresearchgate.net

In a preclinical PopPK model for this compound, a similar two-compartment model would likely be employed. Key pharmacokinetic parameters such as clearance (CL/F), volume of distribution (V/F), and absorption rate constants (ka) would be estimated. The introduction of deuterium (B1214612) at specific metabolic sites is anticipated to alter these parameters. The primary effect of deuteration is the kinetic isotope effect, which can lead to a slower rate of metabolism. nih.gov This would be reflected in the PopPK model as a lower clearance (CL/F) value for this compound compared to non-deuterated Cabozantinib.

Covariates such as animal species, body weight, and organ function would be evaluated for their influence on the pharmacokinetics of this compound. For example, differences in metabolic enzyme expression between species could lead to varying degrees of the deuterium isotope effect, which would be quantifiable through the PopPK analysis.

The following interactive data table illustrates a hypothetical comparison of key pharmacokinetic parameters between Cabozantinib and this compound in a preclinical rodent model, based on the expected effects of deuteration.

ParameterCabozantinib (Hypothetical Value)This compound (Predicted Change)Rationale for Predicted Change
Clearance (CL/F) (L/h/kg)0.5↓ (e.g., 0.35)Slower metabolism due to the kinetic isotope effect at the site of deuteration.
Volume of Distribution (V/F) (L/kg)10↔ (e.g., 10)Deuteration is not expected to significantly alter tissue distribution.
Half-life (t½) (h)14↑ (e.g., 20)A decrease in clearance leads to a longer elimination half-life.
Area Under the Curve (AUC) (ng*h/mL)2000↑ (e.g., 2857)Reduced clearance results in greater overall drug exposure.

Physiologically based pharmacokinetic (PBPK) modeling is a more mechanistic approach that integrates physiological, biochemical, and drug-specific information to simulate the ADME of a compound. nih.gov PBPK models are particularly useful for cross-species extrapolation, predicting drug-drug interactions, and understanding the impact of physiological changes on drug disposition. nih.govnih.gov

For this compound, a PBPK model would be constructed by incorporating in vitro data on its physicochemical properties, plasma protein binding, and metabolic stability in liver microsomes from various preclinical species. The model would consist of interconnected compartments representing different organs and tissues, with blood flow rates and tissue volumes based on the specific animal species being modeled.

A key component of the PBPK model for deuterated Cabozantinib would be the characterization of its metabolism. Cabozantinib is primarily metabolized by CYP3A4. nih.govmdpi.com The deuteration in this compound is designed to slow down this metabolic process. In the PBPK model, this would be represented by a lower intrinsic clearance (CLint) value for the deuterated compound in the liver compartment.

PBPK modeling allows for the simulation of this compound concentrations in various tissues, which is a significant advantage over traditional compartmental modeling. This is crucial for understanding the distribution of the drug to its target sites and potential off-target tissues. Furthermore, PBPK models can be used to extrapolate the pharmacokinetic profile of this compound from preclinical species to humans. excli.deexcli.de By replacing the physiological parameters of the animal model with human physiological data, researchers can generate initial predictions of human pharmacokinetics, which can help in the design of first-in-human clinical trials.

The following interactive data table presents key parameters that would be utilized in a PBPK model for this compound and how they might compare to the non-deuterated form.

ParameterCabozantinib (Typical Value)This compound (Expected Value/Change)Significance in PBPK Model
LogP4.2~4.2Governs membrane permeability and tissue partitioning. Unlikely to change with deuteration.
Plasma Protein Binding (%)>99.7>99.7Affects the unbound fraction of the drug available for distribution and clearance. Not expected to be altered by deuteration.
Intrinsic Clearance (CLint) (µL/min/mg protein)HighLowerRepresents the metabolic capacity of the liver. Expected to be reduced due to the kinetic isotope effect.
Blood-to-Plasma Ratio~1~1Determines the distribution of the drug between red blood cells and plasma. Not expected to change.

Molecular and Cellular Mechanism of Action Investigations Preclinical Focus

Target Kinase Inhibition Spectrum and Selectivity in in vitro Systems

Cabozantinib (B823) is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in oncogenesis, tumor progression, and angiogenesis. nih.govtandfonline.com Preclinical biochemical and cellular assays have demonstrated that its mechanism of action is driven by the inhibition of a specific spectrum of kinases. tandfonline.comresearchgate.net The compound is a potent ATP-competitive inhibitor of several key RTKs, including MET and VEGFR2, and also exhibits strong inhibitory activity against RET, KIT, and AXL. nih.govnih.gov This multi-targeted profile allows cabozantinib to simultaneously block several signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis. nih.govovid.com

Inhibition of Receptor Tyrosine Kinases (RTKs)

In vitro kinase assays have been instrumental in defining the inhibitory profile of cabozantinib. These studies measure the concentration of the drug required to inhibit the enzymatic activity of purified kinases by 50% (IC50), providing a quantitative measure of potency. The data consistently show that cabozantinib inhibits its primary targets at low nanomolar concentrations. selleckchem.comselleckchem.com

Cabozantinib is a potent inhibitor of the MET receptor tyrosine kinase. nih.gov Dysregulation of the MET signaling pathway, often through overexpression or mutation, is a known driver in various cancers, promoting cell proliferation, survival, and invasion. ovid.comnih.gov Preclinical studies have shown that cabozantinib effectively blocks both constitutive and hepatocyte growth factor (HGF)-induced MET phosphorylation in various cancer cell lines. nih.gov In cell-free biochemical assays, the IC50 value for MET inhibition has been reported to be approximately 1.3 nM to 5.4 nM. nih.govselleckchem.comnih.govresearchgate.net This potent inhibition of MET signaling contributes significantly to the anti-tumor activity of the compound. nih.gov

A primary mechanism of action for cabozantinib is the potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients. nih.govnih.gov By inhibiting VEGFR2, cabozantinib disrupts tumor vasculature and limits tumor growth. nih.gov In vitro assays have established cabozantinib as an exceptionally potent inhibitor of VEGFR2, with a reported IC50 value of 0.035 nM. nih.govnih.govselleckchem.comselleckchem.com This high potency against VEGFR2 underscores its strong anti-angiogenic properties.

Cabozantinib also demonstrates potent inhibitory activity against the RET receptor tyrosine kinase. nih.govnih.gov Oncogenic activation of RET, through mutations or chromosomal rearrangements, is a key driver in certain malignancies, notably medullary thyroid cancer and some non-small cell lung cancers. nih.govmdpi.comaacrjournals.org Cabozantinib has been shown to inhibit both wild-type and various mutationally activated forms of RET. nih.gov Biochemical assays report the IC50 for RET kinase inhibition to be in the range of 4.0 nM to 5.2 nM. nih.govselleckchem.comselleckchem.comnih.govmdpi.com

The KIT receptor, also known as c-Kit, is another important target of cabozantinib. nih.gov Mutations leading to the constitutive activation of KIT are oncogenic drivers in several cancers. Cabozantinib effectively inhibits this receptor tyrosine kinase, contributing to its broad spectrum of anti-tumor activity. The reported IC50 value for KIT inhibition in cell-free assays is approximately 4.6 nM. nih.govselleckchem.comselleckchem.com

AXL is a receptor tyrosine kinase in the TAM (TYRO3, AXL, MER) family that is involved in tumor progression, metastasis, and the development of therapeutic resistance. researchgate.netnih.gov Cabozantinib is a potent inhibitor of AXL, which is often overexpressed in aggressive cancers. researchgate.netnih.gov The inhibition of AXL by cabozantinib is a key component of its mechanism, potentially overcoming resistance to other therapies. nih.gov The IC50 value for AXL inhibition is reported to be 7 nM. nih.govselleckchem.comselleckchem.com

Interactive Data Table: In Vitro Kinase Inhibition Profile of Cabozantinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of cabozantinib against its key target receptor tyrosine kinases as determined in preclinical, cell-free biochemical assays.

Target KinaseFull NameIC50 (nM)References
VEGFR2 Vascular Endothelial Growth Factor Receptor 20.035 nih.govnih.govselleckchem.comselleckchem.com
MET Hepatocyte Growth Factor Receptor1.3 - 5.4 nih.govselleckchem.comnih.govresearchgate.net
RET Rearranged during Transfection4.0 - 5.2 nih.govselleckchem.comselleckchem.commdpi.com
KIT Stem Cell Factor Receptor4.6 nih.govselleckchem.comselleckchem.com
AXL GAS6 Receptor7.0 nih.govselleckchem.comselleckchem.com

Concentration-Dependent Inhibition Profiles (IC50, Ki) in Cell-Free and Cellular Assays

The inhibitory potency of cabozantinib against its various kinase targets has been quantified in numerous preclinical studies, primarily through the determination of IC50 values in both biochemical (cell-free) and cell-based assays. The IC50 represents the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. While the inhibition constant (Ki) is another measure of affinity, IC50 values are more commonly reported in the preclinical literature for cabozantinib.

In cell-free assays, cabozantinib demonstrates potent, nanomolar-level inhibition against a spectrum of key kinases. In cellular assays, which measure the effect of the compound on kinase activity within a biological context, cabozantinib continues to show potent inhibition, albeit sometimes at slightly higher concentrations than in purely biochemical assays. For instance, in TT human medullary thyroid cancer (MTC) cells, which harbor a RET mutation, cabozantinib inhibited RET autophosphorylation with an IC50 of 85 nM. nih.gov

Below is a table summarizing the reported IC50 values for cabozantinib against various kinases.

Kinase TargetAssay TypeIC50 Value (nM)Reference
VEGFR2Cell-Free0.035 tandfonline.com
METCell-Free1.3 tandfonline.com
RET (Wild-Type)Cell-Free5.2 nih.gov
KITCell-Free4.6 tandfonline.com
AXLCell-Free7 selleckchem.com
FLT3Cell-Free11.3 medchemexpress.com
Tie2Cell-Free14.3 medchemexpress.com
Flt-1 (VEGFR1)Cell-Free12 selleckchem.com
Flt-4 (VEGFR3)Cell-Free6 selleckchem.com
RONCell-Free124 selleckchem.comselleckchem.com
PDGFRβCell-Free234 selleckchem.comselleckchem.com
FGFR1Cell-Free5294 selleckchem.comselleckchem.com
RET (C634W Mutant)Cellular (Autophosphorylation)85 nih.gov
Cell Proliferation (TT cells)Cellular94 nih.gov

Downstream Signaling Pathway Modulation in Cell Culture Models

Impact on Phosphorylation Cascades (e.g., MAPK/ERK, PI3K/Akt, STAT pathways)

By inhibiting receptor tyrosine kinases at the cell surface, cabozantinib effectively blocks the initiation of multiple downstream intracellular signaling cascades that are critical for tumor cell function. Preclinical studies in various cell culture models have consistently shown that cabozantinib treatment leads to a reduction in the phosphorylation, and therefore activation, of key signaling proteins.

MAPK/ERK Pathway: Inhibition of targets like MET, VEGFR2, and RET by cabozantinib leads to decreased phosphorylation of Extracellular signal-Regulated Kinase (ERK). tandfonline.comnih.gov This pathway is a central regulator of cell proliferation, differentiation, and survival.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a crucial mediator of cell survival and growth, is also significantly attenuated by cabozantinib. tandfonline.com Reduced phosphorylation of Akt has been observed in numerous cancer cell lines following treatment, downstream of MET, VEGFR2, and FLT3 inhibition. tandfonline.com

STAT Pathways: Signal Transducer and Activator of Transcription (STAT) proteins are key effectors of cytokine and growth factor signaling. In FLT3-ITD-positive AML cells, cabozantinib treatment has been shown to inhibit the phosphorylation of STAT5, a critical step in the pathway that promotes leukemic cell proliferation and survival. tandfonline.com

Regulation of Gene Expression and Protein Synthesis

The modulation of upstream signaling cascades by cabozantinib ultimately translates into changes in gene expression and protein synthesis that underlie its anti-tumor effects. By inhibiting pathways like PI3K/Akt/mTOR and MAPK/ERK, cabozantinib can alter the activity of transcription factors and other regulatory elements.

Preclinical investigations have shown that cabozantinib treatment can lead to a decreased expression of genes involved in the PI3K and mTOR signaling pathways. tandfonline.com Furthermore, effects on protein levels that regulate the cell cycle have been noted, such as the reduction of cyclin D1 and an increase in the cell cycle inhibitor p27. medchemexpress.com This demonstrates that cabozantinib's mechanism extends to the fundamental machinery controlling cell division and growth.

Cellular Responses in in vitro Preclinical Models

The inhibition of key kinases and the modulation of downstream signaling pathways by cabozantinib provoke a range of anti-tumor cellular responses in in vitro models across various cancer types. These responses are the functional outcomes of the compound's molecular mechanism of action.

Inhibition of Proliferation and Viability: A primary and consistent finding is the potent, dose-dependent inhibition of cell proliferation and viability. This has been demonstrated in cell lines derived from medullary thyroid cancer, neuroblastoma, triple-negative breast cancer, and others. nih.govnih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest: Cabozantinib has been shown to induce programmed cell death, or apoptosis. selleckchem.com In FLT3-ITD-positive AML cell lines, for instance, treatment resulted in increased apoptosis and G0/G1 cell cycle arrest. tandfonline.com

Inhibition of Cell Migration and Invasion: Key targets of cabozantinib, such as MET and AXL, are critically involved in cell motility and invasion. Consequently, cabozantinib effectively inhibits hepatocyte growth factor (HGF)-induced cell migration and invasion in multiple cancer cell models. selleckchem.comnih.gov

Disruption of Angiogenesis: In models using human umbilical vein endothelial cells (HUVECs), cabozantinib inhibits VEGFR2 phosphorylation and disrupts the formation of capillary-like tubules, a key process in angiogenesis. selleckchem.comselleckchem.com This anti-angiogenic effect is a cornerstone of its mechanism.

Inhibition of Cell Proliferation and Growth

Cabozantinib demonstrates significant anti-proliferative effects across a range of cancer cell lines by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor growth. mims.comtandfonline.com These RTKs include MET (hepatocyte growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), RET, KIT, AXL, and FLT3. selleckchem.comnih.gov Dysregulation of these signaling pathways is a common feature in many human malignancies. nih.gov

In vitro studies have quantified the potent inhibitory activity of Cabozantinib. For instance, in cell-free assays, it inhibits VEGFR2 with an IC50 of 0.035 nM and MET with an IC50 of 1.3 nM. selleckchem.comselleckchem.com This inhibition disrupts the downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are essential for cell survival and proliferation. nih.gov

Research on various cancer models has provided specific examples of its efficacy. In medullary thyroid cancer (MTC) cells (TT cell line), which harbor a RET mutation, Cabozantinib inhibited cell proliferation with an IC50 value of 94 nmol/L. nih.gov In malignant peripheral nerve sheath tumor (MPNST) cells, concentrations of 5-10 μM significantly curbed cell growth. selleckchem.com Furthermore, dose-dependent inhibition of tumor growth has been observed in preclinical models of breast, lung, and glioma cancers. selleckchem.comselleckchem.com Studies on renal cell carcinoma (RCC) cell lines also showed that Cabozantinib treatment inhibited cell viability at concentrations greater than 5 µM. nih.gov

Inhibitory Activity of Cabozantinib Against Key Tyrosine Kinases (Cell-Free Assays)
Target KinaseIC50 (nM)Reference
VEGFR20.035 selleckchem.comselleckchem.com
c-Met1.3 selleckchem.comselleckchem.com
RET4 selleckchem.comselleckchem.com
Kit4.6 selleckchem.comselleckchem.com
AXL7 selleckchem.comselleckchem.com
Flt-311.3 selleckchem.comselleckchem.com
Tie214.3 selleckchem.comselleckchem.com

Induction of Apoptosis and Cell Cycle Arrest

Cabozantinib actively promotes cancer cell death through the induction of apoptosis and disruption of the normal cell cycle. selleckchem.com In oral squamous cell carcinoma cells, treatment with Cabozantinib led to a concentration-dependent increase in apoptotic cells, as evidenced by a rise in Annexin-V staining and the cleavage of caspase-3 and PARP. researchgate.net

A key mechanism identified in colorectal cancer (CRC) cells involves the p53-independent upregulation of PUMA (p53 upregulated modulator of apoptosis). nih.govnih.gov Cabozantinib was found to inhibit the AKT signaling pathway, which in turn leads to the activation of GSK-3β and the p65 subunit of NF-κB. nih.gov This signaling cascade upregulates PUMA expression, facilitating apoptosis. nih.govnih.gov The essential role of PUMA was confirmed in xenograft models where its absence nullified the apoptotic effects of Cabozantinib. nih.gov

In addition to inducing apoptosis, Cabozantinib causes cell cycle arrest, primarily at the G2/M phase. researchgate.net This effect has been observed in head and neck squamous cell carcinoma (HNSCC) and oral squamous cell carcinoma cell lines. researchgate.netresearchgate.net The arrest at this checkpoint is associated with an increase in the expression of cyclin B1 and phosphor-histone H3. researchgate.net This G2/M arrest can lead to a phenomenon known as mitotic catastrophe, where cells with an increased number of nuclei (polyploidy) ultimately undergo apoptosis. researchgate.net This process is accompanied by a decrease in the expression of Plk1, a key protein involved in mitotic progression. researchgate.net

Summary of Cabozantinib's Effects on Apoptosis and Cell Cycle
Cellular ProcessKey FindingsAffected Cell Lines/ModelsReference
Apoptosis InductionInduces PUMA-dependent apoptosis via AKT/GSK-3β/NF-κB pathway.Colon Cancer Cells (HCT116) nih.govnih.gov
Apoptosis InductionIncreases cleaved-caspase-3 and cleaved-PARP.Oral Squamous Carcinoma Cells (BHY, HSC-3) researchgate.net
Cell Cycle ArrestArrests cells in the G2/M phase.Head and Neck Squamous Carcinoma Cells researchgate.net
Mitotic CatastropheInduces polyploidy leading to apoptosis.Head and Neck Squamous Carcinoma Cells researchgate.net

Modulation of Cell Migration and Invasion

A critical aspect of Cabozantinib's preclinical activity is its ability to inhibit the migration and invasion of cancer cells, processes fundamental to metastasis. nih.govspandidos-publications.com This is achieved by targeting key signaling pathways, particularly the HGF/MET and GAS6/AXL axes, which are known to promote cell motility. nih.gov

In preclinical studies, Cabozantinib has demonstrated a potent ability to block HGF-induced migration and invasion. For example, in B16F10 melanoma cells, Cabozantinib inhibited HGF-induced migration with an IC50 of 31 nmol/L and invasion with an IC50 of 9 nmol/L. aacrjournals.org Similarly, in MPNST cells, low concentrations (0.1-0.5 μM) were sufficient to inhibit HGF-induced migration and invasion. selleckchem.com Studies in renal cell carcinoma models also showed that nanomolar concentrations of Cabozantinib suppressed HGF-stimulated migration and invasion. jcancer.org

The compound's effectiveness stems from its dual inhibition of both MET and AXL. nih.gov Research has shown that while selective inhibition of either MET or AXL alone can reduce migration, the simultaneous inhibition of both pathways by Cabozantinib results in a more complete suppression of cell migration induced by the combined presence of their ligands, HGF and GAS6. nih.gov This comprehensive inhibition of key drivers of cell motility underscores its potential to reduce the metastatic spread of tumors. selleckchem.com

Effects on Angiogenesis in Endothelial Cell Models

Cabozantinib exerts potent anti-angiogenic effects by directly targeting VEGFR2, a primary mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. theclinivex.com The inhibition of VEGFR2 signaling in endothelial cells is a cornerstone of its mechanism. aacrjournals.org

In preclinical endothelial cell models, Cabozantinib has been shown to disrupt key angiogenic processes. It effectively inhibits VEGF-induced tubule formation in human microvascular endothelial cells (HMVEC-L). aacrjournals.org Furthermore, in human umbilical vein endothelial cells (HUVECs), Cabozantinib causes a marked inhibition of MET and VEGFR2 phosphorylation. selleckchem.com The migration of endothelial cells, a critical step in angiogenesis, is also sensitive to Cabozantinib. In murine MS1 endothelial cells, it inhibited VEGF- and HGF-mediated migration with IC50 values of 5.8 and 41 nmol/L, respectively. aacrjournals.org

Preclinical Efficacy Studies and Disease Model Investigations

In vitro Cell Line Investigations

Cabozantinib (B823) demonstrates potent inhibitory activity against a range of receptor tyrosine kinases crucial for tumor progression, including MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET. apexbt.comnih.gov Its efficacy has been characterized in various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation and survival.

In biochemical assays, Cabozantinib has shown strong inhibition of several key kinases. The half-maximal inhibitory concentrations (IC50) highlight its potency against multiple targets involved in oncogenesis and angiogenesis. nih.govmedchemexpress.comselleckchem.com

Table 1: In vitro Kinase Inhibition Profile of Cabozantinib This table is interactive. You can sort and filter the data.

Kinase Target IC50 (nM)
VEGFR2 0.035
MET 1.3
RET 5.2
KIT 4.6
AXL 7
FLT3 11.3

Cellular sensitivity to Cabozantinib has been observed in various cancer models. For instance, in the TT human medullary thyroid cancer (MTC) cell line, which harbors an activating C634W RET mutation, Cabozantinib inhibited cell proliferation with an IC50 value of 94 nM and suppressed RET autophosphorylation with an IC50 of 85 nM. apexbt.comnih.gov Furthermore, it has demonstrated anti-proliferative effects in neuroendocrine tumor (NET) cell lines, such as BON-1 and NCI-H727, showing a dose- and time-dependent impact on cell viability.

Despite its broad activity, resistance to Cabozantinib can develop. Preclinical investigations have begun to uncover the underlying mechanisms. One identified mechanism in prostate cancer models is the activation of Fibroblast Growth Factor Receptor 1 (FGFR1). In some instances of chronic in vitro treatment of renal cell carcinoma (RCC) cells, an upregulation of AXL and MET has been observed, potentially leading to reduced sensitivity. Another area of investigation involves the tumor microenvironment, where circulating immune cells in clear cell RCC have been shown to induce resistance by secreting various pro-angiogenic factors.

Preclinical research suggests a strong rationale for combining Cabozantinib with other therapeutic agents, particularly immune checkpoint inhibitors. nih.gov The immunomodulatory activity of Cabozantinib, which can foster a more immune-permissive tumor microenvironment, makes it a suitable candidate for combination therapies. nih.gov

Artificial neural network-based analyses predict a synergistic effect when Cabozantinib is combined with a PD-1 inhibitor in metastatic clear cell renal cell carcinoma (mccRCC). nih.gov This synergy is thought to arise from complementary mechanisms of action. Cabozantinib may augment the efficacy of PD-1 inhibitors by modulating both the innate and adaptive immune systems, partly through the inhibition of the VEGF-VEGFR and Gas6-AXL/TYRO3/MER (TAM) signaling pathways. nih.gov In turn, PD-1 inhibitors are predicted to enhance the anti-angiogenic and pro-apoptotic effects of Cabozantinib by influencing angiogenesis and T-cell cytotoxicity. nih.gov In preclinical models of breast, lung, and glioma tumors, Cabozantinib has been shown to inhibit not only angiogenesis and tumor cell proliferation but also tumor cell migration while inducing apoptosis. nih.gov

In vivo Animal Model Studies

The anti-tumor activity of Cabozantinib has been extensively validated in various tumor xenograft models, demonstrating significant tumor growth inhibition and, in some cases, regression.

In a medullary thyroid cancer model using TT cells implanted in nude mice, oral administration of Cabozantinib led to a dose-dependent inhibition of tumor growth. nih.gov Similarly, in a patient-derived xenograft (PDX) model of papillary renal cell carcinoma (pRCC) with a MET mutation, Cabozantinib treatment resulted in marked tumor regression and a reduction in lung metastasis. nih.govnih.gov Studies on small cell neuroendocrine prostate cancer (SCNPC) PDX models also showed that Cabozantinib significantly decreased tumor volume, an effect attributed primarily to the disruption of tumor vasculature. plos.org

Table 2: Efficacy of Cabozantinib in Selected In Vivo Xenograft Models This table is interactive. You can sort and filter the data.

Cancer Model Xenograft Type Animal Model Key Efficacy Findings
Medullary Thyroid Cancer Cell Line (TT) Nude Mice Dose-dependent tumor growth inhibition. nih.gov
Papillary Renal Cell Carcinoma Patient-Derived (TSG-RCC-030) RAG2-/-γC-/- Mice Striking tumor regression and inhibition of lung metastasis. nih.gov
Prostate Cancer (SCNPC) Patient-Derived (LuCaP 93 & 173.1) Mice Significant decrease in tumor volume. plos.org

Notably, in prostate cancer PDX models, it was observed that continuous treatment with Cabozantinib was necessary to control tumor growth, as withdrawal of the compound led to rapid tumor regrowth.

Genetically engineered mouse models (GEMMs) provide a valuable tool for studying cancer pathophysiology in a more biologically relevant context. In a GEMM of prostate cancer (Pb-Cre; PTENfl/fl, p53fl/fl), research has shown that Cabozantinib can activate a neutrophil-mediated anti-cancer innate immune response. This activation was found to enhance the targeted delivery of intravenously administered nanoparticles to the prostate tumors, suggesting a novel mechanism of action that leverages the host immune system to improve therapeutic delivery.

Pharmacodynamic (PD) biomarkers are crucial for understanding a compound's mechanism of action and for guiding its development. In preclinical studies with Cabozantinib, several PD biomarkers have been identified and validated.

In the MTC xenograft model, a significant reduction in circulating plasma calcitonin levels was observed following Cabozantinib treatment, and this reduction correlated with the extent of tumor growth inhibition. nih.gov Immunohistochemical (IHC) analysis of tumor tissues from these models revealed decreased phosphorylation of both MET and RET, a reduction in tumor cell proliferation (as measured by Ki67 staining), and decreased tumor vascularity. nih.gov

Similarly, in the pRCC xenograft model, IHC analysis confirmed that Cabozantinib inhibited the phosphorylation of MET and its downstream target, ERK. nih.gov In SCNPC PDX models, while Cabozantinib did not affect the proliferation marker Ki67, it significantly decreased microvessel density (CD31) and increased markers of hypoxic stress. plos.org Furthermore, exploratory analysis of plasma biomarkers in some studies has shown that Cabozantinib treatment can lead to changes in circulating levels of proteins such as placental growth factor (PlGF), VEGF, and soluble MET (sMET), which may serve as potential indicators of target engagement and biological activity. nih.gov

Impact on Tumor Microenvironment Components (e.g., Angiogenesis, Immune Cell Infiltration)

Preclinical research indicates that Cabozantinib-d4 L-Malate Salt significantly modifies the tumor microenvironment (TME) through a dual mechanism: the inhibition of angiogenesis and the modulation of immune cell infiltration. These effects stem from its activity as a multi-targeted tyrosine kinase inhibitor (TKI) against receptors such as VEGFR, MET, and AXL, which are crucial in both tumor-driven blood vessel formation and immune suppression. cabometyxhcp.comchemicalbook.com

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Cabozantinib demonstrates potent anti-angiogenic properties by directly targeting key drivers of this process. nih.gov

Inhibition of VEGFR Signaling: Cabozantinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, which is a primary mediator of angiogenesis. nih.gov Preclinical studies have shown that by inhibiting VEGFR2, cabozantinib disrupts endothelial cell function, thereby impeding the formation of new blood vessels that supply nutrients to tumors. patsnap.comtandfonline.com In vitro experiments demonstrated that cabozantinib inhibited tubule formation in human lung microvascular endothelial cells that was induced by VEGF. tandfonline.com

Disruption of Tumor Vasculature: In various preclinical tumor models, including breast, lung, and glioma, cabozantinib treatment led to a dramatic alteration of tumor pathology. nih.gov This included a decrease in the proliferation of endothelial cells and an increase in apoptosis, effectively reducing tumor vascularization. nih.govpatsnap.com

Multi-Target Anti-Angiogenic Effects: Beyond VEGFR, the inhibition of other tyrosine kinases like MET and AXL by cabozantinib also contributes to its anti-angiogenic effects. nih.gov The MET signaling pathway is functionally linked to VEGF signaling and can promote angiogenesis. nih.govascopubs.org By simultaneously blocking these pathways, cabozantinib provides a comprehensive inhibition of tumor angiogenesis. nih.gov

Preclinical ModelKey Findings on AngiogenesisReferences
Human Lung Microvascular Endothelial Cells (in vitro)Inhibited VEGF-induced tubule formation. tandfonline.com
Breast, Lung, and Glioma Mouse Models (in vivo)Decreased endothelial cell proliferation and increased apoptosis, altering tumor pathology. nih.gov
Urothelial Cancer Cell Lines (in vitro)Reversed HGF-driven effects that can promote angiogenesis. ascopubs.org
Renal Cell Carcinoma ModelsDisplays high efficacy regardless of the levels of tumor angiogenesis, suggesting a complex mechanism beyond just anti-angiogenic effects. nih.gov

Impact on Immune Cell Infiltration

Cabozantinib remodels the TME from an immunosuppressive to an immune-permissive state, enhancing the potential for anti-tumor immune responses. chemicalbook.com This is achieved by affecting various immune cell populations.

T-Cells: Preclinical studies have shown that cabozantinib can increase the infiltration of cytotoxic CD8+ T-cells into the tumor. aacrjournals.orgnih.gov It also helps to reduce the population of immunosuppressive regulatory T-cells (Tregs), thereby increasing the CD8+:Treg ratio, which is favorable for an anti-tumor response. tandfonline.comnih.gov

Myeloid-Derived Suppressor Cells (MDSCs): Cabozantinib has been found to decrease the numbers of MDSCs, a heterogeneous population of immature myeloid cells known to suppress T-cell function. chemicalbook.comtandfonline.comaacrjournals.org

Macrophages: The compound can influence macrophage polarization. Some preclinical data suggest it promotes a shift from the pro-tumor M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype. researchgate.netresearchgate.net However, other studies in prostate cancer models have reported a decrease in the M1 macrophage population, indicating that its effect on macrophages may be context-dependent. nih.gov

Neutrophils: In certain preclinical models, such as hepatocellular carcinoma, cabozantinib treatment has been shown to induce the infiltration and activation of neutrophils within the tumor. researchgate.net The inhibition of MET can also interfere with the recruitment of immunosuppressive neutrophil subpopulations. chemicalbook.com

This modulation of the immune landscape can make tumor cells more susceptible to immune-mediated killing and provides a strong rationale for its use in combination with immunotherapies. nih.gov

Immune Cell TypeEffect of Cabozantinib in Preclinical ModelsReferences
CD8+ T-CellsIncreased infiltration into tumors. aacrjournals.orgnih.gov
Regulatory T-Cells (Tregs)Reduced population and function. chemicalbook.comtandfonline.comnih.gov
Myeloid-Derived Suppressor Cells (MDSCs)Decreased numbers and suppressive activity. chemicalbook.comtandfonline.comaacrjournals.org
MacrophagesCan promote a shift from M2 to M1 phenotype; effect may be model-dependent. researchgate.netresearchgate.netnih.gov
NeutrophilsInduces intratumoral infiltration and activation in some models. researchgate.net

Future Research Trajectories and Methodological Innovations

Advanced in vitro Models for Mechanism of Action Studies

Traditional two-dimensional cell cultures are increasingly being replaced by more physiologically relevant three-dimensional (3D) models, such as organoids and microfluidic systems, to better understand drug mechanisms. These models more accurately recapitulate the complex tumor microenvironment (TME).

Organoid Models: Patient-derived organoids are self-organizing 3D cultures that retain the genetic and phenotypic characteristics of the original tumor. Research has utilized renal cell carcinoma (RCC) tumor organoids to investigate transcriptomic changes following exposure to cabozantinib (B823). nih.gov In one such study, single-cell RNA sequencing revealed that in clear-cell RCC organoids, the gene LRRC75A was significantly associated with cabozantinib exposure. nih.gov This finding was later validated in clinical studies, where higher LRRC75A expression correlated with decreased tumor response, suggesting it may play a role in treatment resistance by mediating VEGF secretion and promoting compensatory angiogenesis. nih.gov

Microfluidic and 3D Co-culture Systems: Microfluidic devices, or "organs-on-a-chip," allow for the precise control of the cellular microenvironment, enabling the study of cell-cell interactions, nutrient gradients, and fluid flow. mdpi.com While specific studies on Cabozantinib-d4 L-Malate Salt in microfluidic systems are emerging, related research on cabozantinib in 3D co-culture models highlights their utility. For instance, studies using mammary architectural and microenvironment engineering (MAME) cultures of triple-negative breast cancer (TNBC) cell lines with cancer-associated fibroblasts (CAFs) have been conducted. nih.gov These models, which replicate the diverse tumor epithelium-stromal interactions, demonstrated that cabozantinib could reduce the volume and invasive outgrowths of 3D tumor structures even in the presence of HGF-expressing CAFs, confirming its efficacy against paracrine MET signaling. nih.gov

Application of Proteomics and Metabolomics in Preclinical Pharmacodynamics

"Omics" technologies are integral to modern pharmacology, offering a holistic view of a drug's effect on cellular processes. Proteomics and metabolomics, in particular, are powerful tools for elucidating the pharmacodynamics of this compound.

Metabolomics has been crucial in characterizing the biotransformation of cabozantinib. A pivotal study in healthy volunteers identified 17 distinct metabolites in plasma, urine, and feces using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bohrium.com This research provided a comprehensive metabolic map and quantified the relative exposure of major metabolites. The findings established that the parent cabozantinib is the primary pharmacologically active entity, as its major metabolites possessed inhibitory potencies at least ten times lower than cabozantinib itself against key kinase targets like MET, RET, and VEGFR2. bohrium.com This distinction is vital for pharmacodynamic models, ensuring they correctly attribute the observed therapeutic effects to the parent compound.

The deuterated standard, this compound, is indispensable for these studies. It is used as an internal standard in LC-MS/MS assays to ensure accurate quantification of cabozantinib in complex biological matrices like plasma. scielo.brnih.gov This precise quantification is the foundation for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, which link drug exposure levels to efficacy and toxicity. nih.gov

Table 1: Major Circulating Metabolites of Cabozantinib and Their Relative Activity
Metabolite IDMetabolite NameRelative Plasma Exposure (AUC %)*In vitro Potency vs. Parent Compound
EXEL-1646Monohydroxy sulfate (B86663)25.2%≤1/10th
EXEL-16446-desmethyl amide cleavage product sulfate32.3%≤1/10th
EXEL-5162N-oxide7.0%≤1/10th
EXEL-5366Amide cleavage product6.0%≤1/10th

*Based on relative plasma radioactivity exposures. Data sourced from metabolism studies. bohrium.com

Development of Radiosynthesis for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify biological processes. Developing radiolabeled versions of drugs like cabozantinib allows for real-time tracking of their distribution and target engagement in vivo.

Research has been conducted on the radiosynthesis and preclinical evaluation of [18F]cabozantinib for use as a PET imaging agent. nih.gov The synthesis was successfully developed, but in vivo evaluation in a prostate cancer mouse model revealed challenges. nih.gov The key findings from these preclinical studies are summarized below:

Biodistribution: Tissue distribution studies showed slow blood clearance of [18F]cabozantinib and high uptake in the liver and kidneys, consistent with its lipophilic nature and known excretion pathways. nih.gov

Tumor Uptake: The uptake of the radiotracer in tumors was low. nih.gov

Non-Specific Binding: A significant fraction of binding in both tumor and heart tissue was non-specific, which complicates the interpretation of the imaging signal. nih.gov

These results suggest that while radiosynthesis is feasible, [18F]cabozantinib exhibits unfavorable properties for a PET imaging probe, reflecting its multi-kinase activity and characteristics as a therapeutic molecule rather than a highly specific imaging agent. nih.gov This research is critical for guiding the development of future cabozantinib analogs that may be better suited for PET imaging applications.

Table 2: Preclinical PET Imaging Findings for [18F]Cabozantinib
ParameterFindingImplication for PET Imaging
Blood ClearanceSlowHigh background signal, reduced tumor-to-background contrast
Tumor Uptake (%ID/g)Low (0.58 ± 0.20 at 30 min)Difficult to visualize tumor and quantify target engagement
Non-Specific BindingHigh (39% in tumor, 66% in heart)Signal does not accurately reflect specific target binding

Data from preclinical evaluation in a prostate cancer mouse model. nih.gov

Computational Chemistry and in silico Modeling for SAR and Drug Design

Computational chemistry and in silico modeling are accelerating the drug discovery process by predicting molecular interactions, pharmacokinetic properties, and potential toxicity. nih.gov These methods are being actively applied to cabozantinib to design novel analogs with improved properties.

A significant area of research is overcoming multidrug resistance (MDR), often caused by the overexpression of P-glycoprotein (P-gp), which can efflux anticancer agents from cells. nih.govnih.gov Cabozantinib itself has been shown to inhibit P-gp activity. researchgate.net Computational studies aim to enhance this property while improving safety. One such study employed a multi-faceted in silico approach: nih.gov

Bioisosteric Approach: The MolOpt software was used to generate 592 bioisosteres of cabozantinib by modifying phenyl, amide cyclopropyl (B3062369), and cyclopropyl groups to improve the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov

Molecular Docking: Tools like AutoDock Vina were used to simulate the binding of these new analogs to the P-gp protein (PDB ID: 3G5U), predicting their binding affinity and interactions. nih.gov

ADMET Screening: The ADMETLab 3.0 server computed the pharmacokinetic and toxicity profiles of the designed analogs. nih.gov

Molecular Dynamics (MD) Simulation: The Schrödinger suite was used to run 100-nanosecond simulations on the most promising drug-protein complexes to confirm their stability over time. nih.govresearchgate.net

This integrated computational workflow identified several new cabozantinib analogs, such as CBZ01 and CBZ13, as promising candidates for development as safer and more effective anticancer agents that can also combat MDR. nih.govresearchgate.net

Exploration in Environmental Fate and Ecotoxicity Research

The increasing use of targeted therapies like TKIs has led to concerns about their potential environmental impact, as these stable molecules and their metabolites can enter aquatic systems through patient excretion. nih.gov While research specifically on the environmental fate of this compound is limited, studies on other TKIs provide a framework for future investigation.

Research has shown that various TKIs can induce cytotoxic and genotoxic effects in non-target aquatic organisms. nih.gov For example, a study using the zebrafish liver cell line (ZFL) demonstrated that TKIs like dasatinib (B193332) and nilotinib (B1678881) could cause DNA damage and cell cycle arrest at concentrations far higher than currently expected in the environment, but which nonetheless suggest a potential hazard. nih.gov

The primary tool for investigating the presence of cabozantinib in environmental samples (e.g., wastewater, surface water) would be high-sensitivity analytical methods. The techniques already perfected for quantifying cabozantinib in human plasma are directly applicable to this research. Highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for this purpose. nih.govpensoft.netnih.gov These methods often utilize Cabozantinib-d4 as an internal standard to achieve precise quantification, with lower limits of quantification (LLOQ) reaching as low as 5.0 pg/mL. scielo.br The application of these established analytical techniques is a critical first step in monitoring the environmental fate of cabozantinib and assessing its potential for ecotoxicity.

Q & A

Basic: What are the recommended synthetic protocols for Cabozantinib-d4 L-Malate Salt to ensure isotopic purity?

Methodological Answer:

  • Deuterated Precursor Selection : Use deuterated starting materials (e.g., deuterated malic acid) to minimize isotopic dilution. Confirm precursor purity via NMR or mass spectrometry (MS) .
  • Reaction Optimization : Conduct reactions under anhydrous conditions to prevent deuterium exchange with protic solvents. Monitor reaction progress using HPLC-MS to track isotopic incorporation .
  • Purification : Employ recrystallization in deuterated solvents (e.g., D₂O or deuterated ethanol) to maintain isotopic integrity. Characterize final product purity using elemental analysis and isotopic ratio MS .

Key Evidence : Protocols for salt synthesis (e.g., solubility testing, recrystallization) align with curriculum standards for salt preparation , while isotopic purity considerations are informed by deuterated compound handling .

Basic: How should researchers validate the identity and purity of this compound?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-NMR to confirm deuterium incorporation at specific positions (e.g., absence of proton signals in deuterated regions). Compare spectra with non-deuterated analogs .
  • Purity Assessment : Quantify residual solvents and non-deuterated impurities via gas chromatography (GC) or LC-MS. Apply thresholds per ICH guidelines (e.g., ≤0.1% for critical impurities) .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to verify salt stoichiometry and melting point consistency with literature values .

Key Evidence : Characterization requirements for novel compounds, including purity thresholds and analytical techniques, are derived from journal guidelines .

Advanced: What strategies mitigate isotopic interference in pharmacokinetic studies using Cabozantinib-d4 as an internal standard?

Methodological Answer:

  • Chromatographic Separation : Optimize LC conditions (e.g., column chemistry, gradient elution) to resolve deuterated and non-deuterated forms. Validate resolution with spiked biological matrices .
  • Mass Spectrometry Parameters : Use high-resolution MS (HRMS) to distinguish isotopic clusters. Calibrate instruments to account for natural abundance of 13C^{13}C and 15N^{15}N isotopes .
  • Data Normalization : Apply matrix-matched calibration curves to correct for ion suppression/enhancement effects. Include quality controls (QCs) with known deuterium/hydrogen ratios .

Key Evidence : Data standardization practices (e.g., FAIR principles) ensure reproducibility , while analytical rigor aligns with pharmacokinetic study reporting standards .

Advanced: How to design a study comparing the solubility and stability of this compound versus its non-deuterated form?

Methodological Answer:

  • Experimental Design :
    • Solubility Testing : Use shake-flask method in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Measure equilibrium solubility via UV-Vis or LC-MS .
    • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products using stability-indicating assays (e.g., HPLC-DAD) .
  • Data Interpretation : Apply ANOVA to compare solubility/stability differences. Account for deuterium kinetic isotope effects (KIEs) in degradation pathways .

Key Evidence : Study design aligns with qualitative analysis frameworks for salts , while data interpretation standards are informed by analytical chemistry guidelines .

Data Management: What FAIR-compliant practices ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Metadata Documentation : Record experimental parameters (e.g., reaction temperature, solvent deuteration level) using electronic lab notebooks (ELNs). Adopt ISA-Tab format for metadata .
  • Open Data Formats : Share raw MS/MS spectra in mzML format and NMR data in JCAMP-DX. Use ChemSpider or PubChem identifiers for chemical structures .
  • Repository Submission : Deposit datasets in domain-specific repositories (e.g., ChEMBL or Zenodo) with CC-BY licenses. Include DOI links in publications .

Key Evidence : FAIR data standards for chemistry and analytical community recommendations underpin these practices.

Contradiction Resolution: How to address discrepancies in reported pharmacokinetic parameters between deuterated and non-deuterated Cabozantinib?

Methodological Answer:

  • Root-Cause Analysis : Investigate potential sources of error:
    • Isotopic Purity : Re-analyze deuterated compound for isotopic enrichment (e.g., via 2H^2H-NMR) .
    • Method Variability : Compare extraction efficiency and ionization stability across labs using standardized protocols .
  • Cross-Validation : Replicate studies with independent batches and orthogonal methods (e.g., microsomal stability assays vs. in vivo PK) .

Key Evidence : Contradiction analysis frameworks from qualitative research and data validation principles guide this approach.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.